molecular formula C5H6N3NaO2 B2964384 sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate CAS No. 2138228-39-2

sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate

Cat. No. B2964384
CAS RN: 2138228-39-2
M. Wt: 163.112
InChI Key: FWZUREOPVMGEPP-UHFFFAOYSA-M
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Description

Sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate is a heterocyclic compound with a unique structure containing a 1,2,4-triazole ring. It belongs to the class of 1,2,4-triazole-containing scaffolds, which have significant pharmacological importance. These compounds find applications in drug discovery studies, targeting cancer cells, microbes, and various diseases within the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing compounds, including sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate, has been a subject of interest. Researchers have explored various strategies for accessing these privileged scaffolds. Notably, 3-amino-1,2,4-triazole serves as a key building block in these synthetic pathways. Methods reported in the literature provide multistep routes to synthesize a wide range of 1,2,4-triazoles .


Molecular Structure Analysis

The molecular structure of sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate consists of a 1,2,4-triazole ring fused with a carboxylate group. The sodium ion (Na⁺) is associated with the carboxylate moiety. The arrangement of atoms and bonds within the triazole ring influences its biological activity and interactions with receptors .


Chemical Reactions Analysis

Sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate can participate in various chemical reactions. These reactions may involve nucleophilic substitutions, cyclizations, and modifications of the triazole ring. Investigating its reactivity and compatibility with other functional groups is essential for designing synthetic routes and derivatives .

Scientific Research Applications

1. Inhibition of Bacterial β-Lactamase

Sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate derivatives have been identified as potent inhibitors of bacterial β-lactamases. These compounds are particularly effective against a variety of 5-membered heteroaromatic derivatives. They have been shown to enhance the effectiveness of antibiotics like amoxicillin, surpassing other known inhibitors such as clavulanic acid, sulbactam, or tazobactam in some cases (Bennett et al., 1991).

2. Synthesis of Energetic Compounds

This chemical compound plays a role in the synthesis of nitrogen-rich energetic compounds. For instance, its sodium complex has been used in the synthesis of new compounds characterized by high thermal stability and significant potential in energetic materials applications (Qin et al., 2016).

3. Creation of Heterocyclic Derivatives

The compound is instrumental in the synthesis of various heterocyclic derivatives. These derivatives have shown potential in different fields, including medicinal chemistry, where they can be used as precursors for biologically active substances (Cheng et al., 2016).

4. Development of Functionalized Energetic Triazole Derivatives

Sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate is crucial in the development of functionalized energetic triazole derivatives. These derivatives have applications in creating biosensor detection devices (Klapötke et al., 2012).

5. Antimicrobial Applications

Derivatives of this compound have been synthesized and tested for their antimicrobial activity. They have shown potential as effective antimicrobial agents and could be used as surface-active agents (El-Sayed, 2006).

6. Synthesis of Semisynthetic Penicillins

It has been used in the synthesis of new semisynthetic penicillins. These penicillins contain a unique structure combining the β-lactam ring with the 1,2,4-triazole nucleus, contributing to significant antibacterial effects (Cheptea et al., 2023).

7. Supramolecular Interactions in Chemistry

The compound is part of research in supramolecular and coordination chemistry, particularly in understanding the interactions of 1,2,3-triazoles. These interactions are crucial in applications such as catalysis and photochemistry (Schulze & Schubert, 2014).

8. Antitumor Activity

Derivatives of sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate have been synthesized and tested for their antitumor activity, showing cytotoxic effects against certain cancer cell lines (Franchetti et al., 1990).

properties

IUPAC Name

sodium;5-ethyl-1H-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.Na/c1-2-3-6-4(5(9)10)8-7-3;/h2H2,1H3,(H,9,10)(H,6,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZUREOPVMGEPP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N3NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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